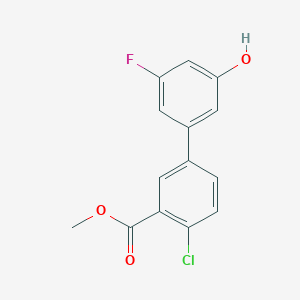
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is a fluorinated phenol compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 93-95°C. It is used as a building block in organic synthesis, as a reagent for organic transformations, and as a catalyst for organic reactions. It is also used as a fluorescent probe for studying the structure and dynamics of proteins and other biological molecules.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, has a wide range of applications in scientific research. It is used as a building block in organic synthesis, as a reagent for organic transformations, and as a catalyst for organic reactions. It is also used as a fluorescent probe for studying the structure and dynamics of proteins and other biological molecules. It can be used to label proteins and other molecules for imaging studies, and it has been used to study the interactions of proteins with small molecules and other proteins.
Wirkmechanismus
The exact mechanism of action of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is not fully understood. However, it is known to interact with proteins and other biological molecules through hydrogen bonding and electrostatic interactions. It can also form covalent bonds with proteins, which can lead to changes in protein structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, are not fully understood. However, it has been shown to interact with proteins and other biological molecules and to affect their structure and function. It has also been shown to inhibit the activity of enzymes, which can lead to changes in biochemical pathways and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, in laboratory experiments include its low toxicity, its wide range of applications, and its ability to form covalent bonds with proteins. The main limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are numerous potential future directions for the use of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, in scientific research. These include further studies of its mechanism of action, its effects on proteins and other biological molecules, and its potential applications in drug discovery and development. Other potential future directions include the development of new synthesis methods and the exploration of its use as a fluorescent probe for imaging studies.
Synthesemethoden
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, can be synthesized using a variety of methods. The most common method involves the reaction of 2-methoxy-5-trifluoromethylphenol with bromine in acetonitrile, followed by treatment with aqueous sodium hydroxide and fluorine gas. Another method involves the reaction of 2-methoxy-5-trifluoromethylphenol with potassium bromide and sulfuric acid, followed by treatment with fluorine gas.
Eigenschaften
IUPAC Name |
3-fluoro-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-2-8(14(16,17)18)6-11(13)10-4-3-9(19)7-12(10)15/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDDAPSFFBYDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684564 |
Source


|
| Record name | 2-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-88-3 |
Source


|
| Record name | 2-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375050.png)












